molecular formula C19H19NO3S B5413583 [(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE

[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE

Cat. No.: B5413583
M. Wt: 341.4 g/mol
InChI Key: LSHBXTHSKUCRFO-LVZFUZTISA-N
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Description

[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE is a complex organic compound with a unique structure that combines a naphthalene derivative with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE typically involves a multi-step process. The initial step often includes the preparation of the naphthalene derivative, followed by the introduction of the methoxy group. The final step involves the formation of the benzoate ester through esterification reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    2-Hydroxy-2-methylpropiophenone: Another compound with a similar backbone but different substituents.

    2,2′-Bipyridyl: A compound with a similar aromatic system but different functional groups and applications.

Uniqueness

[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-14-11-10-13-6-5-8-17(16(13)12-14)20-23-19(21)15-7-3-4-9-18(15)24-2/h3-4,7,9-12H,5-6,8H2,1-2H3/b20-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHBXTHSKUCRFO-LVZFUZTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=NOC(=O)C3=CC=CC=C3SC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC=CC=C3SC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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